REACTION_SMILES
|
[BH4-:28].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:30][CH2:31][OH:32].[Cl:1][CH2:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])=[O:22].[Na+:29]>>[Cl:1][CH2:2][CH:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[OH:22]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCO
|
Name
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(=O)CCl
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:28].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:30][CH2:31][OH:32].[Cl:1][CH2:2][C:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])=[O:22].[Na+:29]>>[Cl:1][CH2:2][CH:3]([CH:4]([CH2:5][c:6]1[cH:7][c:8]([F:13])[cH:9][c:10]([F:12])[cH:11]1)[NH:14][C:15]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:21])[OH:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(=O)CCl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NC(Cc1cc(F)cc(F)c1)C(O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |